Navigating the Chemistry of Methyl 6-nitroanthranilic Acid: A Technical Guide for Advanced Research
Navigating the Chemistry of Methyl 6-nitroanthranilic Acid: A Technical Guide for Advanced Research
For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides a detailed exploration of Methyl 6-nitroanthranilic acid, a term that, due to its structural ambiguity, can refer to two distinct chemical entities: Methyl 2-amino-6-nitrobenzoate and 2-(Methylamino)-6-nitrobenzoic acid . As a Senior Application Scientist, this guide is structured to first clarify this nomenclature and then to provide an in-depth, technically-grounded overview of the more prominent and well-documented of the two, followed by a discussion on its lesser-known isomer.
Section 1: Deconstructing the Nomenclature: Two Possible Structures
The name "Methyl 6-nitroanthranilic acid" is not a standard IUPAC designation and can be interpreted in two ways, leading to different molecular structures. The ambiguity arises from whether the "methyl" group is acting as an ester or as a substituent on the amino group of 6-nitroanthranilic acid.
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Methyl 2-amino-6-nitrobenzoate (Structure A): This interpretation assumes the esterification of the carboxylic acid group of 6-nitroanthranilic acid with methanol. This compound is the more common and commercially available of the two isomers.
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2-(Methylamino)-6-nitrobenzoic acid (Structure B): This interpretation suggests that a methyl group is attached to the nitrogen atom of 6-nitroanthranilic acid (N-methylation). This compound is less documented in scientific literature and chemical databases.
This guide will focus primarily on Methyl 2-amino-6-nitrobenzoate , providing detailed data and protocols, while also offering insights into the potential synthesis and properties of the N-methylated isomer.
Section 2: In-Depth Analysis of Methyl 2-amino-6-nitrobenzoate (Structure A)
Methyl 2-amino-6-nitrobenzoate is a key chemical intermediate, valued for its role in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries.[1] Its structure incorporates an electron-donating amino group and an electron-withdrawing nitro group, creating a unique electronic profile that lends itself to a variety of chemical transformations.
Chemical Structure and Physicochemical Properties
The foundational characteristics of a compound are critical for its application in synthesis and development. The properties of Methyl 2-amino-6-nitrobenzoate are summarized below.
| Property | Value | Source |
| IUPAC Name | methyl 2-amino-6-nitrobenzoate | [2] |
| Synonyms | 2-Amino-6-nitro-benzoic acid methyl ester | |
| CAS Number | 57113-89-0 | [2][3] |
| Molecular Formula | C₈H₈N₂O₄ | [2][4] |
| Molecular Weight | 196.16 g/mol | [2][4] |
| Appearance | Yellow Solid | |
| Purity | ≥95-98% (Commercially available) | [3] |
| Storage Temperature | 0-8°C, Sealed in dry conditions | [3] |
Synthesis of Methyl 2-amino-6-nitrobenzoate: A Proven Protocol
The most direct and common method for synthesizing Methyl 2-amino-6-nitrobenzoate is the esterification of its parent carboxylic acid, 2-Amino-6-nitrobenzoic acid. The following protocol is a robust method for laboratory-scale synthesis.
Causality of Experimental Choices:
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Starting Material: 2-Amino-6-nitrobenzoic acid is a commercially available and logical precursor.[5]
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Methylating Agent: Dimethyl sulfate is a potent and efficient methylating agent for carboxylic acids, though it is highly toxic and requires careful handling. An alternative, safer method is Fischer esterification using methanol with a strong acid catalyst (e.g., H₂SO₄), which is also a common industrial practice.[4][6]
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Solvent: N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent that facilitates the dissolution of the reactants and the progress of the reaction.
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Base: Potassium carbonate (K₂CO₃) is a mild inorganic base used to deprotonate the carboxylic acid, forming a carboxylate salt which is more nucleophilic and readily reacts with the methylating agent.[4]
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Temperature: A moderately elevated temperature (60°C) is employed to increase the reaction rate without causing significant degradation of the starting materials or products.[4]
Experimental Protocol: Esterification of 2-Amino-6-nitrobenzoic acid
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Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-6-nitrobenzoic acid (1.82 g, 10.0 mmol).
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Solvent and Base Addition: Add N,N-dimethylformamide (DMF, 40 mL) and potassium carbonate (2.07 g, 15.0 mmol). Stir the suspension at room temperature for 15 minutes.
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Addition of Methylating Agent: Carefully add dimethyl sulfate (1.14 mL, 12.0 mmol) dropwise to the suspension. Caution: Dimethyl sulfate is extremely toxic and carcinogenic. Handle only in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
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Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water. A yellow precipitate will form.
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Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with copious amounts of water to remove any residual DMF and salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure Methyl 2-amino-6-nitrobenzoate.
Caption: Synthesis workflow for Methyl 2-amino-6-nitrobenzoate.
Applications in Research and Drug Development
Anthranilic acid and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, serving as foundational structures for the development of a wide range of pharmaceuticals.[7] Methyl 2-amino-6-nitrobenzoate is a valuable intermediate for several reasons:
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Pharmaceutical Synthesis: The parent compound, 2-Amino-6-nitrobenzoic acid, is a known intermediate in the synthesis of anti-inflammatory and analgesic drugs.[1] The methyl ester provides a protected form of the carboxylic acid, which can be advantageous in multi-step syntheses, preventing the acidic proton from interfering with subsequent reactions. The ester can be easily hydrolyzed back to the carboxylic acid in the final steps if required.
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Dye and Pigment Production: Anthranilates are precursors to azo dyes.[1] The presence of both an amino and a nitro group on the benzene ring makes Methyl 2-amino-6-nitrobenzoate a useful building block for creating chromophores with specific color properties.
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Heterocyclic Chemistry: The aniline-like amino group can be readily diazotized and substituted, or it can participate in condensation reactions to form various heterocyclic ring systems, which are core structures in many biologically active molecules.
Safety, Handling, and Spectral Data
Safety and Handling: Based on aggregated GHS data, Methyl 2-amino-6-nitrobenzoate is considered hazardous.[2]
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Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2]
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Precautions: Use only in a well-ventilated area or fume hood. Wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.[2]
Spectroscopic Data: While a comprehensive public database of spectra for this specific compound is limited, characteristic signals can be predicted based on its structure.
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¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.9 ppm), signals for the three aromatic protons in the 7.0-8.0 ppm range, and a broad singlet for the amino (-NH₂) protons.
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IR Spectroscopy: Key absorption bands would be expected for N-H stretching of the primary amine (~3300-3500 cm⁻¹), C=O stretching of the ester (~1700-1720 cm⁻¹), and asymmetric/symmetric stretching of the nitro group (~1520 and ~1340 cm⁻¹ respectively).
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Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 196.16.[2]
Section 3: 2-(Methylamino)-6-nitrobenzoic Acid (Structure B): A Research Opportunity
In contrast to its ester isomer, 2-(Methylamino)-6-nitrobenzoic acid is not well-documented in major chemical databases. This suggests it is either a novel compound or a research chemical with limited public data. The absence of established protocols presents an opportunity for novel synthetic exploration.
Proposed Synthetic Pathway
A logical approach to synthesizing this compound would be the nitration of the commercially available N-methylanthranilic acid.
Rationale for Synthetic Strategy:
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Starting Material: N-methylanthranilic acid (CAS 119-68-6) is a readily available starting material.[8]
-
Reaction: Electrophilic aromatic substitution (nitration) is the key transformation. The directing effects of the substituents on the ring must be considered. The methylamino group (-NHCH₃) and the carboxylic acid group (-COOH) are both ortho-, para-directing. However, under the strongly acidic conditions required for nitration, the amino group will be protonated to form -NH₂CH₃⁺, which is a meta-director. The carboxylic acid group is also a meta-director. Therefore, nitration is expected to occur at the positions meta to both groups. This makes the synthesis of the 6-nitro isomer challenging due to competing isomers. A more controlled synthesis might involve a multi-step process with protecting groups.
Hypothetical Protocol: Nitration of N-Methylanthranilic Acid
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Setup: In a flask cooled in an ice-salt bath to 0°C, slowly add N-methylanthranilic acid (1.51 g, 10.0 mmol) to concentrated sulfuric acid (20 mL) with stirring.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (0.7 mL, ~11 mmol) to concentrated sulfuric acid (5 mL) while keeping the mixture cool.
-
Reaction: Add the nitrating mixture dropwise to the solution of N-methylanthranilic acid, ensuring the temperature does not rise above 5-10°C.
-
Stirring: After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.
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Isolation and Analysis: Filter the crude product. Due to the high probability of forming multiple isomers (e.g., 4-nitro and 5-nitro), the desired 6-nitro isomer would need to be isolated using techniques such as column chromatography or fractional crystallization. Extensive characterization (NMR, MS) would be required to confirm the structure of the isolated product.
Caption: Hypothetical workflow for the synthesis of 2-(Methylamino)-6-nitrobenzoic Acid.
Predicted Properties and Future Work
The physicochemical properties, biological activity, and safety profile of 2-(Methylamino)-6-nitrobenzoic acid are currently unknown. Experimental determination of these parameters would be a valuable contribution to the field. Researchers investigating this compound should proceed with the assumption that it may be hazardous and take all necessary safety precautions.
Section 4: Conclusion
The term "Methyl 6-nitroanthranilic acid" most commonly and practically refers to Methyl 2-amino-6-nitrobenzoate , a valuable and accessible chemical intermediate with clear applications in synthetic chemistry. This guide has provided a detailed protocol for its synthesis, a summary of its properties, and an overview of its potential uses. In contrast, 2-(Methylamino)-6-nitrobenzoic acid represents an under-explored area of chemical space. The hypothetical synthetic route provided herein offers a starting point for researchers interested in synthesizing and characterizing this novel compound. A thorough investigation into its properties and potential applications could yield significant scientific findings.
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